Cas no 65589-70-0 (Acriflavine)

Acriflavine is a synthetic antiseptic and antibacterial agent derived from acridine, commonly used in medical and veterinary applications. It exhibits broad-spectrum activity against Gram-positive bacteria and some Gram-negative strains, making it effective for wound disinfection and topical treatments. Acriflavine functions by intercalating into bacterial DNA, inhibiting replication and transcription. Its efficacy in low concentrations and stability in aqueous solutions enhance its utility in antiseptic formulations. Additionally, it has been employed in aquaculture to control microbial infections. While effective, its use is often limited to external applications due to potential cytotoxicity at higher doses. Proper handling and dosage are essential to ensure safety and efficacy.
Acriflavine structure
Acriflavine structure
Product Name:Acriflavine
CAS No:65589-70-0
MF:C27H25ClN6
MW:468.980603933334
MDL:MFCD00064307
CID:519010
PubChem ID:443101
Update Time:2025-11-01

Acriflavine Chemical and Physical Properties

Names and Identifiers

    • Acriflavine
    • acridine-3,6-diamine,10-methylacridin-10-ium-3,6-diamine,chloride
    • Acriflavin
    • Flavacridine
    • Fungus Cure
    • Triphaflavine
    • DSSTox_CID_25848
    • DTXSID30988185
    • Acriflavine dihydrochloride
    • UNII-1T3A50395T
    • 1S73VW819C
    • Acriflavinium chloride [INN]
    • UNII-1S73VW819C
    • AKOS015902524
    • acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride
    • Acriflavine Dihydrochloride; Acriflavinium Chloride; Flavacridine Hydrochloride; NSC 689003
    • A0134
    • NCGC00178831-03
    • Flavacridine hydrochloirde
    • Tox21_111337
    • CS-6959
    • Acriflavine Hydrochloride (>90%)
    • Acriflavine hydrochloride [NF]
    • Acriflavine, hydrochloride
    • MFCD00064307
    • CCRIS 5428
    • Tox21_111337_1
    • HY-100575
    • NSC 689003
    • 3,6-Diamino-10-methylacridinium chloride-3,6-acridinediamine mixt
    • Acriflavine [NF]
    • NSC 757387
    • D88218
    • CAS-69235-50-3
    • Acriflavini Chloridium
    • PEJLNXHANOHNSU-UHFFFAOYSA-N
    • DSSTox_GSID_45848
    • Trypaflavine Neutral
    • RKL10102
    • 1T3A50395T
    • Cl,13.3-15.8%
    • Neutroflavin
    • 3,6-Diamino-10-methylacridinium chloride mixt. with 3,6-diaminoacridine (proflavine)
    • DSSTox_RID_81170
    • 3,6-Diamino-10-methylacridiniumchloride-3,6-acridinediaminemixt
    • Acriflavine neutral
    • 3,6-Diamino-10-methylacridinium chloride mixt. with 3,6-diaminoacridine
    • SCHEMBL77745
    • MS-28669
    • 8048-52-0
    • 68518-47-8
    • Flavacridinum
    • 3,6-Diamino-10-methylacridin-10-ium chloride--acridine-3,6-diamine (1/1/1)
    • Acriflavine(Neutral)
    • 65589-70-0
    • Acriflavinium chloride 3,6-Acridinediamine mix
    • MDL: MFCD00064307
    • Inchi: 1S/C14H13N3.C13H11N3.ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;/h2-8H,1H3,(H3,15,16);1-7H,14-15H2;1H
    • InChI Key: PEJLNXHANOHNSU-UHFFFAOYSA-N
    • SMILES: [Cl-].[N+]1(C)C2C=C(C=CC=2C=C2C=CC(=CC=12)N)N.N1C2C=C(C=CC=2C=C2C=CC(=CC=12)N)N

Computed Properties

  • Exact Mass: 468.183
  • Monoisotopic Mass: 468.183
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 0
  • Complexity: 486
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 121Ų

Acriflavine Security Information

  • Safety Term:Mutation data reported. When heated to decomposition it emits acrid smoke and irritating vapors.

Acriflavine Pricemore >>

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AB249507-25 g
Acriflavine (mixture of 3,6-Diamino-10-methylacridinium chloride and 3,6-Diaminoacridine), 95%; .
65589-70-0 95%
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Additional information on Acriflavine

Acriflavine: A Comprehensive Overview

Acriflavine, with the CAS number 65589-70-0, is a compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound, also referred to as acriflavine hydrochloride, belongs to a class of compounds known for their antimicrobial activity and has been extensively studied for its role in various biological systems. Recent advancements in research have shed new light on its mechanisms of action, making it a subject of interest for both academic and industrial sectors.

The chemical structure of acriflavine is characterized by a complex arrangement of aromatic rings and heterocyclic groups, which contribute to its distinctive properties. These structural features not only influence its bioavailability but also play a crucial role in its interaction with cellular components. Researchers have employed advanced spectroscopic techniques, such as NMR and X-ray crystallography, to elucidate the precise arrangement of atoms within the molecule. Understanding this structure is essential for designing analogs with enhanced efficacy and reduced toxicity.

One of the most notable aspects of acriflavine is its potent antimicrobial activity. Studies have demonstrated its effectiveness against a wide range of pathogens, including bacteria, fungi, and protozoa. Recent research has focused on identifying the specific mechanisms by which this compound exerts its effects. For instance, it has been shown to disrupt membrane integrity and inhibit key enzymatic processes in microbial cells. These findings have implications for the development of novel antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern.

In addition to its antimicrobial properties, acriflavine has also been investigated for its potential in other therapeutic areas. For example, recent studies have explored its role as an antiparasitic agent, particularly against protozoan parasites such as Plasmodium falciparum, the causative agent of malaria. The compound's ability to target specific stages of the parasite's life cycle makes it a promising candidate for antimalarial drug development. Furthermore, preclinical trials have indicated that it may possess anti-inflammatory and antioxidant properties, opening up new avenues for its application in chronic diseases.

The synthesis of acriflavine has traditionally involved multi-step organic reactions, often requiring harsh conditions and expensive reagents. However, recent advancements in synthetic chemistry have led to the development of more efficient and cost-effective methods. Green chemistry approaches, such as microwave-assisted synthesis and catalytic systems, have been successfully applied to streamline the production process. These innovations not only enhance the scalability of synthesis but also reduce environmental impact, aligning with current sustainability goals.

Beyond its therapeutic applications, acriflavine has found utility in other fields such as diagnostics and biotechnology. Its ability to bind specifically to certain biomolecules makes it a valuable tool in analytical chemistry. For instance, it has been used as a staining agent in histopathology to visualize cellular structures under microscopy. Recent developments have expanded its use in molecular imaging techniques, where it serves as a fluorescent probe for tracking cellular processes in real-time.

The pharmacokinetics and toxicity profile of acriflavine are critical factors influencing its clinical potential. Early studies reported moderate bioavailability following oral administration; however, recent investigations using advanced pharmacokinetic modeling have provided deeper insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have highlighted the need for formulation strategies that enhance bioavailability while minimizing adverse effects.

In terms of safety evaluation, acute and chronic toxicity studies have been conducted to assess the risk-benefit ratio of using this compound therapeutically. While initial findings suggest that it has a favorable safety profile at therapeutic doses, long-term studies are still required to fully understand its potential for chronic use.

The resurgence of interest in natural products as sources of novel drugs has further propelled research into compounds like acriflavine. By leveraging modern techniques such as high-throughput screening and computational modeling, scientists are uncovering new leads for drug development from natural sources. This approach not only taps into nature's chemical diversity but also accelerates the discovery process by prioritizing compounds with desired pharmacological profiles.

In conclusion,
Acriflavine (CAS No: 65589-70-0) has emerged as a versatile compound with diverse applications across multiple fields.
Its unique chemical structure underpins its potent biological activities,
making it a valuable asset in both therapeutic development
and diagnostic tools.
As research continues to uncover new insights into
its mechanisms,
safety profiles,
and potential uses,
Acriflavine is poised
to play an increasingly important role
in advancing medical science.
The integration
of cutting-edge technologies
and sustainable practices
in its synthesis
and application
ensures that this compound will remain at the forefront
of scientific innovation
for years to come.

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